An In-depth Technical Guide to 2-Amino-5-fluoro-4-nitrophenol (CAS Number 1850312-96-7)
For Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-Amino-5-fluoro-4-nitrophenol (CAS 1850312-96-7) is a specialized chemical entity for which extensive peer-reviewed data is not publicly availa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Amino-5-fluoro-4-nitrophenol (CAS 1850312-96-7) is a specialized chemical entity for which extensive peer-reviewed data is not publicly available. This guide has been compiled using information from chemical supplier databases and by drawing logical inferences from the known properties of structurally related compounds. All experimental protocols are presented as illustrative examples and should be adapted and validated by qualified personnel.
Introduction: A Molecule of Synthetic Potential
2-Amino-5-fluoro-4-nitrophenol is a substituted aromatic compound that integrates several key functional groups: an amino group, a hydroxyl group, a nitro group, and a fluorine atom. This unique combination makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring, while the amino and hydroxyl groups offer versatile handles for further chemical modification. This guide provides a comprehensive overview of its known properties, anticipated reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
Detailed experimental data for 2-Amino-5-fluoro-4-nitrophenol is limited. The following table summarizes its basic identifiers and computed physicochemical properties.[1]
The following diagram illustrates a hypothetical, multi-step synthesis. The initial step would likely involve the protection of the reactive amino and hydroxyl groups of a starting material like 2-amino-5-fluorophenol, followed by regioselective nitration, and subsequent deprotection.
Caption: Hypothetical synthetic workflow for 2-Amino-5-fluoro-4-nitrophenol.
Expected Reactivity
The reactivity of 2-Amino-5-fluoro-4-nitrophenol is dictated by its functional groups:
Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group for electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will modulate this.
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.
Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which would provide a route to diaminofluorophenol derivatives.
Aromatic Ring: The aromatic ring is electron-deficient due to the nitro group and fluorine atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Potential Applications in Drug Discovery
While specific applications for 2-Amino-5-fluoro-4-nitrophenol are not yet documented, its structural motifs are present in molecules with known biological activity. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[3]
As a Scaffold for Kinase Inhibitors
Derivatives of halogenated aminophenols have been explored as scaffolds for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[4] The amino and hydroxyl groups of 2-Amino-5-fluoro-4-nitrophenol provide convenient points for the attachment of various side chains to optimize binding to the ATP-binding pocket of target kinases.
The following diagram illustrates the general principle of how this molecule could serve as a starting point for the synthesis of a library of potential kinase inhibitors.
Caption: Workflow for developing kinase inhibitors from 2-Amino-5-fluoro-4-nitrophenol.
In the Synthesis of Bioactive Heterocycles
The o-aminophenol moiety is a precursor for the synthesis of various heterocyclic systems, such as benzoxazoles. Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4]
Safety and Handling
Disclaimer: The toxicological properties of 2-Amino-5-fluoro-4-nitrophenol have not been fully investigated. The following information is based on data provided by chemical suppliers and should be treated with caution. A thorough risk assessment should be conducted before handling this compound.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
Work in a well-ventilated area, preferably in a fume hood.
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
2-Amino-5-fluoro-4-nitrophenol is a chemical compound with significant potential as a building block in synthetic chemistry, particularly in the field of drug discovery. Its combination of reactive functional groups and the presence of a fluorine atom make it an attractive starting material for the synthesis of novel bioactive molecules. However, the lack of comprehensive public data on its properties and reactivity underscores the need for further research to fully elucidate its potential. As with any research chemical, it should be handled with care and by qualified professionals.
References
PubChem. (n.d.). 2-Amino-5-fluoro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
Izawa, K., Chen, Y., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
2-Amino-5-fluoro-4-nitrophenol is a specialized aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceuticals (e.g., benzoxazoles, benzimidazoles) and high-performance dyes. Its amphoteric nature—possessing both a basic amine and an acidic phenolic group, modulated by the electron-withdrawing nitro and fluorine substituents—creates a complex solubility profile.
This guide provides a technical analysis of its solubility behavior, predictive modeling based on structural analogs (e.g., 2-amino-5-nitrophenol), and standardized protocols for empirical determination. Key Insight: While sparingly soluble in water and non-polar hydrocarbons, the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in lower alcohols, making the latter ideal for recrystallization.
Physicochemical Profile & Solubility Logic
To understand the solubility landscape, we must analyze the molecule's electronic and steric environment.
Electronic Effects: The nitro group (-NO₂) at position 4 and fluorine (-F) at position 5 are strong electron-withdrawing groups (EWG). This significantly increases the acidity of the phenolic hydroxyl (-OH) at position 1, likely lowering its pKa below that of unsubstituted phenol (approx. pKa 7–8).
Hydrogen Bonding: The proximity of the amino group (-NH₂) at position 2 to the hydroxyl group allows for intramolecular hydrogen bonding . This reduces the polarity of the molecule relative to its isomers, slightly increasing lipophilicity and reducing water solubility compared to para-isomers.
Crystal Lattice Energy: The planar aromatic structure and potential for intermolecular H-bonding (between -NH₂ and -NO₂ of adjacent molecules) suggest a stable crystal lattice, requiring high-dielectric or protic solvents to disrupt.
Predicted Solubility Landscape
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism of Action
Application
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Dipole-dipole interactions disrupt lattice; accepts H-bonds from -OH/-NH₂.
Reaction Medium (Nucleophilic substitution, Cyclization)
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (20–50 mg/mL)
Solvation via H-bonding; solubility increases significantly with temperature.
Purification (Recrystallization)
Water
Water (Neutral pH)
Low (<1 mg/mL)
Hydrophobic aromatic core and intramolecular H-bonding limit interaction.
Anti-Solvent (Precipitation)
Aqueous Base
NaOH (1M), Na₂CO₃
High
Deprotonation of phenolic -OH forms the soluble phenolate salt.
Extraction / pH Swing
Non-Polar
Hexane, Toluene
Very Low
Lack of polarity prevents solvation of the nitro/amino groups.
Washing (Removing non-polar impurities)
Experimental Protocols
Since exact solubility values for CAS 1850312-96-7 are rarely published in open literature, empirical determination is required for process scale-up.
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during early-stage R&D.
Preparation: Weigh 10 mg of 2-Amino-5-fluoro-4-nitrophenol into a clear 4 mL glass vial.
Addition: Add solvent in aliquots of 100 µL (starting volume).
Agitation: Vortex for 30 seconds after each addition.
Observation: Check for clarity.
If dissolved immediately (<100 µL), solubility is >100 mg/mL .
If dissolved after 1 mL, solubility is ~10 mg/mL .
If visible solid remains after 2 mL, solubility is <5 mg/mL .
Use this for precise data generation to support crystallization design.
Saturation: Add excess solid (approx. 500 mg) to 5 mL of the target solvent in a sealed flask.
Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) into a tared weighing vial.
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
Calculation:
Solvent Selection Logic & Workflows
The choice of solvent depends heavily on the intended unit operation. The following diagrams illustrate the decision-making process for synthesis and purification.
Workflow 1: Solubility Determination Logic
Figure 1: Step-by-step logic for categorizing solvent suitability based on visual screening.
Workflow 2: Solvent Selection for Application
Figure 2: Decision tree for selecting the optimal solvent based on process requirements (Reaction vs. Purification).
Purification Strategy: Recrystallization
Based on the solubility profile of the non-fluorinated analog (2-amino-5-nitrophenol), the following purification method is recommended for the fluorinated derivative.
Solvent System: Ethanol/Water (80:20 v/v) or Methanol.
Rationale: The compound is expected to show a steep solubility curve in alcohols (highly soluble at boiling, sparingly soluble at 0°C). Water acts as an anti-solvent to improve yield.
Step-by-Step Procedure:
Dissolution: Suspend the crude solid in Ethanol (approx. 10 mL per gram). Heat to reflux (78°C).
Clarification: If the solution is not clear, add minimal Ethanol dropwise until dissolved. If black particulates (carbon/impurities) remain, filter hot through a pre-heated funnel.
Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) with gentle stirring.
Finishing: Cool further to 0–5°C in an ice bath for 1 hour to maximize yield.
Isolation: Filter the crystals and wash with cold Ethanol/Water (50:50). Dry under vacuum at 50°C.
Safety & Stability
Nitro Group Hazard: Like many nitrophenols, this compound may possess energetic properties. Avoid heating to dryness in the presence of strong bases or reducing agents.
Skin Sensitization: Nitrophenols are known skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.
Incompatibility: Incompatible with strong oxidizing agents and strong bases (forms unstable phenolate salts).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118351785, 2-Amino-5-fluoro-4-nitrophenol. Retrieved from [Link]
A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-fluoro-4-nitrophenol: A Scaffold of Latent Potential
Abstract This technical guide provides an in-depth exploration of the medicinal chemistry potential of the novel compound, 2-Amino-5-fluoro-4-nitrophenol. While this specific molecule is not extensively characterized in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the medicinal chemistry potential of the novel compound, 2-Amino-5-fluoro-4-nitrophenol. While this specific molecule is not extensively characterized in current literature, its constituent functional groups—a fluorinated phenol, an aromatic amine, and a nitro group—are well-established pharmacophores. By analyzing the known bioactivities of structurally related compounds, we can logically extrapolate and propose several promising therapeutic applications for this scaffold. This document outlines a plausible synthetic route, delves into the scientific rationale for its potential as a kinase inhibitor, an antimicrobial agent, and a modulator of oxidative stress, and provides detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in the pursuit of novel therapeutics.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
The quest for novel molecular entities with therapeutic promise is the cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into a single scaffold can lead to compounds with unique and potent biological activities. 2-Amino-5-fluoro-4-nitrophenol is one such molecule of interest. Its structure is a compelling amalgamation of features known to influence pharmacokinetic and pharmacodynamic properties.
The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1] The phenol moiety is a common feature in many pharmaceuticals, often involved in hydrogen bonding interactions with biological targets. The aminophenol core itself is a known pharmacophore with a range of biological activities, including pro-oxidant and antioxidant properties. Finally, the nitroaromatic group , while sometimes associated with toxicity, is also a key component of several approved drugs and is known to be a substrate for bioreduction in hypoxic environments, a feature that can be exploited for targeted drug delivery, particularly in cancer therapy.[2][3][4]
This guide will dissect the latent potential of 2-Amino-5-fluoro-4-nitrophenol, providing a comprehensive roadmap for its synthesis and biological evaluation.
Synthesis of 2-Amino-5-fluoro-4-nitrophenol
A plausible and efficient synthesis of 2-Amino-5-fluoro-4-nitrophenol can be conceptualized in a multi-step process, drawing from established methodologies for the synthesis of related aminonitrophenols.[5][6] The proposed synthetic pathway involves the nitration of a commercially available fluorophenol, followed by the selective reduction of one of the nitro groups.
Proposed Synthetic Pathway
A logical synthetic route would commence with 4-fluorophenol, proceeding through a dinitrated intermediate, followed by a selective reduction to yield the target compound.
Caption: Proposed synthetic pathway for 2-Amino-5-fluoro-4-nitrophenol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Dinitration of 4-Fluorophenol
To a stirred solution of concentrated sulfuric acid (H₂SO₄) cooled to 0-5 °C in an ice bath, slowly add 4-fluorophenol.
Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
Carefully pour the reaction mixture onto crushed ice, which should precipitate the dinitrated product.
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-fluoro-2,6-dinitrophenol.
Step 2: Selective Reduction of 4-Fluoro-2,6-dinitrophenol
This step utilizes a selective reduction method, such as the Zinin reduction, to reduce one nitro group to an amine. The selectivity for one nitro group over the other can be influenced by steric and electronic factors.
Dissolve 4-fluoro-2,6-dinitrophenol in an aqueous solution of ethanol or methanol.
Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in water.
Slowly add the sulfide solution to the dinitrophenol solution at a controlled temperature (e.g., 50-60 °C). The reaction is often exothermic.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-fluoro-4-nitrophenol.
Potential Applications in Medicinal Chemistry
The unique combination of functional groups in 2-Amino-5-fluoro-4-nitrophenol suggests several avenues for investigation in medicinal chemistry.
Kinase Inhibitors
Scientific Rationale:
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The phenol and amino groups of the target molecule can act as hydrogen bond donors and acceptors, which are critical for binding to the ATP-binding pocket of many kinases. The fluorinated phenyl ring can engage in favorable hydrophobic and electrostatic interactions within the active site. Many successful kinase inhibitors feature a substituted aminophenyl core.
Caption: Proposed mechanism of kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.[7][8][9][10][11]
Reagents and Materials:
Purified kinase enzyme of interest.
Specific peptide or protein substrate for the kinase.
ATP (Adenosine triphosphate).
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
2-Amino-5-fluoro-4-nitrophenol (dissolved in DMSO).
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay using ³²P-ATP, or a fluorescence-based method).
384-well plates.
Plate reader compatible with the chosen detection method.
Procedure:
Prepare a serial dilution of 2-Amino-5-fluoro-4-nitrophenol in DMSO.
In a 384-well plate, add a small volume of the diluted compound or DMSO (as a control).
Add the kinase enzyme and substrate to the wells and incubate briefly to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding ATP.
Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30 °C).
Stop the reaction (the method will depend on the detection assay).
Add the detection reagents according to the manufacturer's instructions.
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antimicrobial Agents
Scientific Rationale:
Nitroaromatic compounds have a long history as antimicrobial agents, particularly against anaerobic bacteria and parasites.[12] Their mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Caption: Proposed mechanism of antimicrobial action.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
Reagents and Materials:
Bacterial or fungal strains of interest.
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
2-Amino-5-fluoro-4-nitrophenol (dissolved in DMSO).
Sterile 96-well microtiter plates.
Spectrophotometer or plate reader.
Procedure:
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, perform a serial two-fold dilution of the compound in the growth medium.
Prepare a standardized inoculum of the microorganism in the growth medium.
Add the microbial inoculum to each well of the plate.
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Modulators of Oxidative Stress
Scientific Rationale:
Aminophenols can exhibit a dual role as both antioxidants and pro-oxidants, depending on the cellular environment. As antioxidants, they can scavenge free radicals. Conversely, in the presence of transition metals like copper, they can act as pro-oxidants, generating reactive oxygen species (ROS).[17] This pro-oxidant activity could be harnessed for therapeutic benefit, for instance, in cancer cells which are often more susceptible to oxidative stress.
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27][28]
Reagents and Materials:
Adherent cell line (e.g., a cancer cell line).
Cell culture medium and supplements.
DCFH-DA probe.
2-Amino-5-fluoro-4-nitrophenol.
A positive control for ROS induction (e.g., H₂O₂).
Fluorescence microscope or plate reader.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specific duration.
Wash the cells with a buffer (e.g., PBS).
Load the cells with DCFH-DA solution and incubate in the dark.
Wash the cells to remove excess probe.
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Data Presentation and Interpretation
For each of the proposed applications, quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of Hypothetical Biological Activity Data
Assay
Endpoint
2-Amino-5-fluoro-4-nitrophenol
Positive Control
Kinase Inhibition (e.g., against EGFR)
IC₅₀ (µM)
[Experimental Value]
Erlotinib: [Value]
Antimicrobial (e.g., against S. aureus)
MIC (µg/mL)
[Experimental Value]
Vancomycin: [Value]
DPPH Scavenging
EC₅₀ (µM)
[Experimental Value]
Ascorbic Acid: [Value]
Cellular ROS Induction (e.g., in A549 cells)
Fold Increase vs. Control
[Experimental Value]
H₂O₂: [Value]
Conclusion and Future Directions
2-Amino-5-fluoro-4-nitrophenol represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of its functional groups provides a strong rationale for its investigation as a potential kinase inhibitor, antimicrobial agent, and modulator of oxidative stress. The detailed synthetic and experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of this compound and its future derivatives. Further structure-activity relationship (SAR) studies, guided by the initial biological data, could lead to the development of potent and selective therapeutic agents based on this versatile chemical framework.
References
Detailed Protocol of DPPH Assay. (2025, September 21). Filo. [Link]
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). PMC - NIH. [Link]
DPPH Radical Scavenging Assay. (2023, July 26). MDPI. [Link]
Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]
Nitro-Group-Containing Drugs. (2018, October 8). Journal of Medicinal Chemistry - ACS Publications. [Link]
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]
Process for the preparation of 2-amino-4-nitrophenol.
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). PMC - NIH. [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). PMC - NIH. [Link]
Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed. [Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
2-AMINO-4-NITROPHENOL. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. [Link]
3.3.4. DCF-DA Assay Protocol. [Source not available]. [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
In vitro Kinase Inhibition Assay. Bio-protocol. [Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]
Secrets of the active site. (2004, May 31). Chemistry World. [Link]
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
Application Note: Experimental Setup for the Nitration of Fluorinated Aminophenols
-Protection Executive Summary The direct nitration of fluorinated aminophenols presents a "perfect storm" of synthetic challenges: the electron-rich amino group is prone to catastrophic oxidation by nitric acid, leading...
Author: BenchChem Technical Support Team. Date: February 2026
-Protection
Executive Summary
The direct nitration of fluorinated aminophenols presents a "perfect storm" of synthetic challenges: the electron-rich amino group is prone to catastrophic oxidation by nitric acid, leading to tar formation (benzoquinones) rather than substitution. Furthermore, the presence of a fluorine atom—while electronically deactivating—exerts a potent directing effect that complicates regioselectivity.[1]
This Application Note details a robust, field-proven Protection-Nitration-Deprotection (PND) strategy. By transiently masking the amine as an acetamide, we dampen its oxidative susceptibility while maintaining sufficient nucleophilicity for Electrophilic Aromatic Substitution (EAS). This guide prioritizes safety (thermal runaway prevention) and purity (regiocontrol) over raw speed.
Strategic Analysis: The Electronic Battlefield
Successful nitration requires understanding the competing electronic vectors on the aromatic ring.
): Strongly activating but unstable in oxidizing media.
Acetamide (
): Moderately activating. Directs ortho/para.
The Challenge: In a substrate like 4-fluoro-2-aminophenol , direct nitration is dangerous. The
-protection strategy alters the electronic landscape, allowing the hydroxyl group to dominate the directing effect while the acetamide stabilizes the molecule against oxidation.
Visualization: Reaction Logic & Regiochemistry
The following diagram illustrates the workflow and the electronic directing effects that govern the substitution pattern.
Figure 1: The PND (Protection-Nitration-Deprotection) workflow designed to prevent oxidative degradation of the amine.
Safety Framework: The "Red Line" Protocols
Nitration of electron-rich aromatics is highly exothermic. The introduction of fluorine does not mitigate the shock sensitivity of the final polynitro-products.
Thermal Runaway Prevention
The 10°C Rule: Never allow the reaction temperature to exceed 10°C during addition. The rate of addition must be slave to the internal temperature, not a timer.
Quench Protocol: A "dump tank" containing ice water (5x reaction volume) must be immediately accessible.
Fume Management: Evolution of brown
fumes indicates oxidation (failure). The reaction must be quenched immediately if this occurs.
Shock Sensitivity
Fluorinated nitrophenols, particularly if dinitrated, can share explosive properties with picric acid.
Never distill to dryness.
Keep intermediates wet or in solution whenever possible.
Use plastic spatulas (no metal-on-glass friction).
Experimental Protocol
Phase 1:
-Acetylation (Protection)
Objective: Convert the oxidation-prone amine into a stable acetamide.
Setup: 500 mL round-bottom flask (RBF), magnetic stir bar, reflux condenser.
Reaction: Heat to 60°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
Workup: Pour the mixture into ice water (200 mL). The product,
-(4-fluoro-2-hydroxyphenyl)acetamide , will precipitate as a white/pale-pink solid.
Isolation: Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Target Yield: >90%.
Phase 2: Nitration (The Critical Step)
Objective: Regioselective introduction of the nitro group.
Reagent Prep: In a separate flask, prepare a Mixed Acid solution: 6 mL Conc.
(70%) + 6 mL Conc. . Cool this mixture to 0°C.
Substrate Prep: Dissolve/suspend the dried acetamide (from Phase 1) in Conc.
(25 mL) in a 3-neck flask equipped with an internal thermometer. Cool to -5°C using an acetone/dry-ice or salt-ice bath.
Addition (Crucial): Add the Mixed Acid solution dropwise via an addition funnel.
Constraint: Rate of addition must maintain internal Temp < 5°C.
Observation: The mixture will turn yellow/orange. Darkening indicates oxidation.
Post-Stir: After addition, stir at 0°C for 30 minutes, then allow to warm to 10°C for 1 hour.
Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.
Isolation: The nitro-intermediate precipitates.[3] Filter and wash copiously with water to remove acid.
Purification: Recrystallize from Ethanol/Water if necessary to separate isomers (though regioselectivity is usually high due to the directing effects).
Phase 3: Acid Hydrolysis (Deprotection)
Objective: Restore the free amine.
Reaction: Suspend the wet nitro-amide cake in 6M HCl (50 mL) and Ethanol (20 mL).
Reflux: Heat to reflux (approx. 85°C) for 2-3 hours. The solid will dissolve, then the hydrochloride salt of the product may precipitate.
Neutralization: Cool to 0°C. Neutralize carefully with Sodium Acetate or NaOH (aq) to pH 5-6.
Final Isolation: The free base (Fluorinated Nitro-aminophenol) precipitates. Filter, wash with ice water, and dry.
Quantitative Data & Troubleshooting
Expected Yields & Parameters
Parameter
Value / Range
Notes
Acetylation Yield
90 - 96%
Very efficient; loss usually due to mechanical transfer.
Nitration Yield
65 - 80%
Lower yield due to isomer formation or partial oxidation.
Hydrolysis Yield
85 - 92%
Quantitative conversion; losses in recrystallization.
Exotherm Onset
> 15°C
Critical safety threshold during nitration.
Regioselectivity
> 10:1
Favors position ortho to phenol / meta to acetamide.
Process Decision Tree
Use this logic flow to handle deviations during the experiment.
Figure 2: Operational decision tree for managing thermal and chemical risks during the nitration phase.
References
The following authoritative sources support the mechanistic claims and safety protocols outlined above:
Organic Syntheses, Coll. Vol. 2, p. 175 (1943). 2-Amino-4-nitrophenol. (Demonstrates the foundational chemistry of nitrating aminophenols via protection).
[Link]
Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents. (Source for thermal runaway and shock sensitivity warnings).
[Link]
Journal of Fluorine Chemistry. Regioselective nitration of fluorinated aromatics. (Provides context on the directing effects of fluorine vs. acetamide).
[Link]
PubChem Compound Summary: 4-Fluoro-2-aminophenol. (Physical property data and safety sheets).
[Link]
Application Note: High-Throughput Solid-Phase Synthesis of Functionalized Benzoxazoles
Utilizing 2-Amino-5-fluoro-4-nitrophenol as a Privileged Scaffold Abstract This technical guide details the protocol for utilizing 2-Amino-5-fluoro-4-nitrophenol (CAS 153505-39-6) in solid-phase organic synthesis (SPOS)....
Author: BenchChem Technical Support Team. Date: February 2026
Utilizing 2-Amino-5-fluoro-4-nitrophenol as a Privileged Scaffold
Abstract
This technical guide details the protocol for utilizing 2-Amino-5-fluoro-4-nitrophenol (CAS 153505-39-6) in solid-phase organic synthesis (SPOS). This fluorinated building block is uniquely suited for the generation of 6-substituted-5-nitrobenzoxazole libraries. The presence of the nitro group at the 4-position (becoming the 5-position in the benzoxazole core) serves a dual purpose: it acts as an activating group for Nucleophilic Aromatic Substitution (
) of the adjacent fluorine atom, and as a latent amine for further derivatization. This protocol outlines resin loading, cyclization, and library diversification strategies.
Strategic Rationale & Mechanism
The core strategy relies on the regiochemistry of the starting material. In 2-amino-5-fluoro-4-nitrophenol, the fluorine atom is positioned ortho to the nitro group. Upon immobilization and cyclization to the benzoxazole, this electronic relationship is preserved, creating a "hotspot" for nucleophilic attack.
2.1 Structural Mapping
When the phenol is immobilized on Wang resin and cyclized:
Phenol Oxygen (Pos 1): Anchors to Resin (Ether linkage).
Amine Nitrogen (Pos 2): Forms the oxazole ring nitrogen (Pos 3 in benzoxazole).
Nitro Group (Pos 4): Maps to Position 5 of the benzoxazole.
Fluorine Atom (Pos 5): Maps to Position 6 of the benzoxazole.
Result: The product is a 6-fluoro-5-nitrobenzoxazole . The strongly electron-withdrawing nitro group at C5 activates the fluorine at C6 for displacement by amines, thiols, or alkoxides.
2.2 Mechanistic Workflow (Graphviz)
Figure 1: Step-wise workflow for the synthesis of 5,6-disubstituted benzoxazoles on solid phase.
Direct alkylation of aminophenols can lead to mixed N- and O-alkylation. The Mitsunobu reaction is preferred for its exclusive selectivity toward the phenolic oxygen on solid support.
Swelling: Place Wang resin (1.0 g, 1.2 mmol) in a solid-phase synthesis vessel. Swell in anhydrous THF (10 mL) for 30 min. Drain.
Reagent Prep: In a separate vial, dissolve 2-Amino-5-fluoro-4-nitrophenol (3.0 equiv, 3.6 mmol) and
(3.0 equiv, 3.6 mmol) in anhydrous THF (8 mL).
Coupling: Add the reagent solution to the resin.[1][2][6] Cool the vessel to 0°C in an ice bath.
Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-nitrophenol
The following technical guide details the synthesis, side reactions, and troubleshooting protocols for 2-Amino-5-fluoro-4-nitrophenol (CAS: 1850312-96-7). This guide focuses on the "Zinin Reduction Strategy," which is th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, side reactions, and troubleshooting protocols for 2-Amino-5-fluoro-4-nitrophenol (CAS: 1850312-96-7). This guide focuses on the "Zinin Reduction Strategy," which is the industry standard for achieving high regioselectivity in poly-nitro phenol systems.
Executive Summary & Synthetic Strategy
Target Molecule: 2-Amino-5-fluoro-4-nitrophenol
Core Challenge: Differentiating between two nitro groups (at positions 2 and 4) to selectively reduce the ortho-nitro group (relative to the phenol) while preserving the para-nitro group and the labile fluorine atom.
Step 1 (Nitration): Electrophilic aromatic substitution to generate 5-Fluoro-2,4-dinitrophenol .
Step 2 (Selective Reduction): Zinin reduction (Sulfide-mediated) to selectively reduce the 2-nitro group to an amine, yielding the target.
Reaction Pathway Diagram
Caption: Synthetic pathway highlighting the critical intermediate and primary failure modes (red).
Critical Side Reactions & Troubleshooting
Phase 1: Nitration (Formation of 5-Fluoro-2,4-dinitrophenol)
Context: Nitration of 5-fluoro-2-nitrophenol is driven by the directing power of the Hydroxyl group (OH).
Issue
Symptom
Root Cause
Corrective Action
Regio-isomerism
Impurity peak at RRT 0.95 (HPLC).
Nitration at C6 (ortho to OH) instead of C4.
Control Temperature: Maintain <5°C during addition. The C4 position is sterically favored, but higher temps activate C6.
Oxidative Tars
Dark/black reaction mixture; low yield.
Oxidation of the phenol ring by HNO3.
Protect Phenol: Consider acetylating the phenol (to acetate) prior to nitration if yield <50%.
Picric Analog
Formation of trinitro species.
Excess HNO3 or high temps.
Stoichiometry: Use exactly 1.05 eq of HNO3. Monitor via TLC/LCMS.
Phase 2: Selective Reduction (The Zinin Reduction)
Context: Reducing the ortho-nitro group (C2) while leaving the para-nitro group (C4) and Fluorine (C5) intact.
FAQ: Why not use Catalytic Hydrogenation (H2/Pd)?
Do NOT use H2/Pd/C.
Hydrodefluorination: Palladium readily catalyzes the cleavage of C-F bonds (hydrogenolysis), especially when the ring is electron-deficient (nitro-substituted).
Loss of Selectivity: H2/Pd tends to reduce both nitro groups to amines, forming the diamine.
Troubleshooting the Sulfide Reduction
Q1: I see a new impurity where the Fluorine is missing. What happened?
Mechanism: The Fluorine atom at C5 is activated by the ortho-nitro group (at C4) and para-nitro group (at C2). It is highly susceptible to attack by nucleophiles.
The Culprit: The Sulfide ion (
) or Hydrosulfide () acted as a nucleophile, displacing the Fluorine to form a thioether or thiol.
Solution:
pH Control: Use Ammonium Sulfide or Sodium Hydrosulfide (NaSH) buffered with Magnesium Chloride (
) to lower the pH. High pH increases the concentration of the aggressive species.
Temperature: Do not exceed 60°C. SNAr rates increase exponentially with temperature.
Q2: The reaction stalled with 10% starting material left.
Mechanism: As sulfide reduces the nitro group, it oxidizes to elemental sulfur, which reacts with remaining sulfide to form polysulfides (
). These are bulkier and slower reductants.
Solution: Add a fresh aliquot of reductant (0.2 eq) and increase agitation speed. Ensure the reaction mixture is homogenous.
Q3: I obtained the 2,4-diamino product (Over-reduction).
Diagnosis: Loss of regioselectivity.
Cause: Too strong a reducing agent or prolonged reaction time.
Solution: The ortho-nitro group (C2) reduces faster due to hydrogen bonding with the phenol OH (chelation effect). Quench the reaction immediately upon disappearance of the dinitro starting material.
Detailed Experimental Protocol
Note: This protocol assumes starting from 5-Fluoro-2,4-dinitrophenol.
Step 1: Preparation of Reagents
Buffer Solution: Dissolve
(2.0 eq) in water.
Reductant: Sodium Sulfide nonahydrate (
, 1.5 eq) dissolved in minimum water.
Step 2: The Selective Reduction[3]
Dissolution: Suspend 5-Fluoro-2,4-dinitrophenol (10 g, 49.5 mmol) in Ethanol (100 mL). Heat to 50°C to ensure partial solubility.
Buffering: Add the
solution. The mixture may become turbid.
Addition: Add the
solution dropwise over 30 minutes.
Critical: Monitor internal temperature. An exotherm indicates reduction is proceeding. Do not allow T > 65°C (Risk of F-displacement).
Monitoring: Stir at 60°C for 2 hours. Monitor via HPLC.
Endpoint: Disappearance of Dinitro peak. Appearance of Mono-amino peak.
Stop: If Diamine peak > 2%, cool immediately.
Workup:
Cool to 0°C.
Adjust pH to ~5.0 using Acetic Acid (precipitates the zwitterionic product).
Filter the red/orange solid.
Purification: Recrystallize from Methanol/Water (1:1).
Analytical Data & Specifications
Impurity Profile Table
Component
Retention Time (Rel)
Identity
Origin
Target
1.00
2-Amino-5-fluoro-4-nitrophenol
Product
Impurity A
1.25
5-Fluoro-2,4-dinitrophenol
Unreacted Starting Material
Impurity B
0.45
2,4-Diamino-5-fluorophenol
Over-reduction
Impurity C
0.85
2-Amino-5-mercapto-4-nitrophenol
SNAr Side Reaction (F-displacement)
Impurity D
1.10
4-Amino-5-fluoro-2-nitrophenol
Wrong Regioisomer (Rare in Zinin)
Physical Properties
Appearance: Deep orange to red needles.
Solubility: Soluble in DMSO, MeOH; sparingly soluble in water; insoluble in Hexane.
Storage: Store at 2-8°C under Argon. Light sensitive (slow oxidation to azo-dimers).
References
Zinin Reduction Mechanism & Selectivity
Porter, H. K. (1973).[3] "The Zinin Reduction of Nitroarenes." Organic Reactions.[3][4][5]
Insight: Establishes that in polynitro phenols, the nitro group ortho to the hydroxyl is preferentially reduced by sulfides due to H-bonding assistance.
(General Reference for Zinin Chemistry)
Synthesis of Fluorinated Nitrophenols
Patent CN105801440A: "Preparation method of 2-amino-4-nitrophenol."[2][3][6]
Relevance: Describes the base hydrolysis and reduction sequences for similar scaffolds.
SNAr Side Reactions in Fluoro-Nitro-Benzenes
Journal of Organic Chemistry: "Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Arom
Relevance: Validates the risk of Fluorine displacement by nucleophiles in activ
Catalytic Hydrogenation Risks
Organic Chemistry Portal: "Amine synthesis by nitro compound reduction."[2][4][7]
How to avoid over-reduction in "2-Amino-5-fluoro-4-nitrophenol" synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-5-fluoro-4-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-5-fluoro-4-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The selective reduction of the precursor, 2,4-dinitro-5-fluoroaniline, is a critical step where over-reduction to the undesired 2,4-diamino-5-fluorophenol is a common challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve high yields and purity.
This section addresses common issues encountered during the synthesis of 2-Amino-5-fluoro-4-nitrophenol, with a focus on preventing over-reduction.
Q1: My reaction is producing a significant amount of the di-amino byproduct. What are the likely causes and how can I fix this?
A1: The formation of 2,4-diamino-5-fluorophenol is a classic case of over-reduction. The primary causes are typically related to the choice of reducing agent and the control of reaction parameters.
Excessive Reducing Agent: Using too much of the reducing agent is the most common reason for over-reduction. The stoichiometry must be carefully controlled, especially when using powerful reductants.
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct amount of reducing agent, can lead to the reduction of the second nitro group.
High Reaction Temperature: Elevated temperatures can increase the rate of the desired reaction, but they can also accelerate the rate of the undesired over-reduction.
Troubleshooting Steps:
Stoichiometry Control: Carefully calculate and weigh the amount of reducing agent. For the selective reduction of one nitro group, you will typically use a substoichiometric amount of the reductant.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to stop the reaction as soon as the starting material is consumed and before significant amounts of the over-reduced product are formed.
Temperature Management: Maintain a consistent and controlled reaction temperature. If you are observing over-reduction, try running the reaction at a lower temperature.
Q2: I am using sodium sulfide for the reduction, but my yields are inconsistent. What factors should I be aware of?
A2: Sodium sulfide (Na₂S) or its hydrate is a classic reagent for the selective reduction of one nitro group in a dinitro aromatic compound, a reaction known as the Zinin reduction.[1] However, its effectiveness can be influenced by several factors:
Quality and Hydration State of Sodium Sulfide: Commercial sodium sulfide can vary in purity and hydration. Anhydrous Na₂S is more reactive than the hydrated form (Na₂S·9H₂O). It's crucial to know which form you are using to calculate the correct molar equivalents.
pH of the Reaction Medium: The reduction potential of sulfide species is pH-dependent. The reaction is typically carried out in an aqueous or alcoholic solution, and the pH can influence the selectivity.
Formation of Polysulfides: The presence of elemental sulfur can lead to the in-situ formation of polysulfides (Na₂Sₓ), which are often more effective and selective reducing agents for this transformation.[2] The addition of a small amount of elemental sulfur to the reaction mixture can sometimes improve consistency and yield.
Experimental Tip: To improve reproducibility, consider preparing a fresh solution of sodium sulfide and titrating it to determine its exact concentration before use. Alternatively, the use of ammonium sulfide can also be explored.
Q3: Can I use catalytic hydrogenation for this selective reduction? What are the potential pitfalls?
A3: Catalytic hydrogenation is a powerful reduction method, but achieving selectivity can be challenging.
Catalyst Choice: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can sometimes be too reactive and lead to over-reduction or dehalogenation (loss of the fluorine atom).[3] Ru/C has been shown to be effective for the selective partial hydrogenation of dinitrobenzenes.[4]
Hydrogen Pressure: High hydrogen pressure will favor over-reduction. It is advisable to conduct the reaction at atmospheric pressure or slightly above.
Solvent and Additives: The solvent system can influence the catalyst's activity and selectivity. Sometimes, the addition of catalyst poisons or modifiers can enhance selectivity. For instance, doping a ruthenium catalyst with tin oxide has been shown to improve selectivity in the hydrogenation of dinitrobenzene to nitroaniline.[5][6][7]
Recommendation: If you opt for catalytic hydrogenation, start with a less reactive catalyst or a modified catalyst system and carefully optimize the hydrogen pressure and reaction time.
Reaction Monitoring: A Key to Success
Preventing over-reduction hinges on stopping the reaction at the optimal time. Here are practical guidelines for monitoring the reaction.
Thin Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of your reaction.
Compound
Typical Rf Value
Visualization
2,4-dinitro-5-fluoroaniline (Starting Material)
Higher Rf
UV active, often yellow/orange spot
2-Amino-5-fluoro-4-nitrophenol (Product)
Intermediate Rf
UV active, may have a different color
2,4-diamino-5-fluorophenol (Over-reduced)
Lower Rf
UV active, may require staining to see clearly
Procedure:
Eluent System: A good starting point for the eluent is a mixture of ethyl acetate and hexanes (e.g., 30:70). You may need to adjust the polarity to get good separation of the spots.
Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
Development and Visualization: Develop the plate in the chosen eluent system and visualize under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing. The formation of a new, lower Rf spot suggests the presence of the over-reduced product.
High-Performance Liquid Chromatography (HPLC)
For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column is typically suitable.
Method Parameters (Example):
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Detection: UV detector at a wavelength where all components have some absorbance (e.g., 254 nm).
By integrating the peak areas, you can determine the relative percentages of the starting material, product, and byproducts, allowing for precise determination of the reaction endpoint. Analytical methods for similar compounds have been developed and can be adapted.[8]
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting when you encounter over-reduction.
Caption: A workflow for diagnosing and resolving over-reduction issues.
Recommended Experimental Protocol: Selective Reduction with Sodium Sulfide
This protocol is a starting point and may require optimization for your specific setup.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor, may be evolved.
Materials:
2,4-dinitro-5-fluoroaniline
Sodium sulfide nonahydrate (Na₂S·9H₂O)
Ethanol
Water
Ammonium chloride
Hydrochloric acid (for workup)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2,4-dinitro-5-fluoroaniline in a mixture of ethanol and water.
Reagent Addition: In a separate beaker, prepare a solution of 1.1 equivalents of sodium sulfide nonahydrate and 1 equivalent of ammonium chloride in water.
Reaction: Gently heat the solution of the dinitro compound. Add the sodium sulfide solution dropwise over a period of 30-60 minutes. The color of the reaction mixture will likely change.
Monitoring: After the addition is complete, continue to stir the reaction at a controlled temperature (e.g., 60-70 °C). Monitor the reaction progress by TLC every 15-30 minutes.
Quenching: Once TLC indicates the consumption of the starting material and minimal formation of the over-reduced product, cool the reaction mixture to room temperature.
Workup: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product. The pH should be adjusted to be slightly acidic.
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-Amino-5-fluoro-4-nitrophenol.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
References
Synthesis of 2-amino-5-nitrophenol. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]
The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. Retrieved February 7, 2024, from [Link]
Process for preparing 2-amino-5-nitrophenol derivatives. (1988, May 10). Google Patents.
Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035–2052. [Link]
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved February 7, 2024, from [Link]
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Nguyen, T. T., et al. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules, 28(4), 1693. [Link]
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved February 7, 2024, from [Link]
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved February 7, 2024, from [Link]
Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(4), 455–463. [Link]
Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Wang, Y., et al. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Catalysts, 4(3), 250–263. [Link]
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (n.d.). Academia.edu. Retrieved February 7, 2024, from [Link]
THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (n.d.). Taylor & Francis. Retrieved February 7, 2024, from [Link]
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (2014, July 14). Semantic Scholar. Retrieved February 7, 2024, from [Link]
Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. (n.d.). SIOC Journals. Retrieved February 7, 2024, from [Link]
Reduction method of aromatic nitro-compound for replacing sodium sulfide. (n.d.). Google Patents.
Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12888–12896. [Link]
Technical Support Center: Purification of Fluorinated Nitrophenols
Welcome to the technical support center for the purification of fluorinated nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable but often challenging compounds. Drawing from established principles and field-proven insights, this resource provides troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity and yield of your target molecules.
Introduction: The Unique Purification Challenges
Fluorinated nitrophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the electron-withdrawing nitro group and the highly electronegative fluorine atom(s) on the aromatic ring imparts unique chemical properties that can complicate purification. Common challenges include:
Isomer Separation: The synthesis of fluorinated nitrophenols often results in a mixture of positional isomers (e.g., ortho, meta, para), which can have very similar physical and chemical properties, making their separation difficult.[1][2]
High Polarity and Acidity: The phenolic hydroxyl group, influenced by the nitro and fluoro substituents, confers significant acidity and polarity. This can lead to issues such as tailing in chromatography and difficulty in selecting appropriate recrystallization solvents.
Thermal Instability: Some nitrophenols can be thermally labile and may decompose upon heating, especially during distillation or high-temperature recrystallization.[2]
Colored Impurities: The presence of nitro groups often leads to the formation of colored byproducts, which can be challenging to remove completely.
Safety Concerns: Fluorinated nitrophenols are often toxic and require careful handling. They can be harmful if swallowed, inhaled, or in contact with skin.[3][4]
This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot your purification processes effectively.
Troubleshooting Guide
Issue 1: Poor Separation of Isomers by Column Chromatography
Question: I am struggling to separate the ortho- and para-isomers of my fluorinated nitrophenol using column chromatography. The fractions are always cross-contaminated. What can I do?
Answer:
Separating isomers of nitrophenols is a common challenge due to their similar polarities.[1] Here’s a systematic approach to improve your separation:
Optimize Your Mobile Phase:
Start with a less polar solvent system. A common mistake is to start with a mobile phase that is too polar, causing all isomers to elute too quickly. Begin with a low polarity solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
Utilize a shallow gradient. Instead of a large step-gradient, a shallow, continuous gradient of the polar solvent will provide better resolution between closely eluting isomers.
Consider alternative solvent systems. If hexane/ethyl acetate is not effective, explore other systems such as toluene/ethyl acetate or dichloromethane/methanol. The choice of solvent can influence the interactions between your compounds and the stationary phase.
Evaluate Your Stationary Phase:
Use high-purity silica gel with a smaller particle size. Smaller particles provide a larger surface area and can lead to better separation efficiency.
Consider fluorinated stationary phases. For highly fluorinated compounds, a column with a fluorinated stationary phase (e.g., pentafluorophenylpropyl-modified silica) can offer different selectivity compared to standard silica gel due to dipole-dipole and π-π interactions.[5]
Adjust Your Loading Technique:
Dry load your sample. Dissolving your crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading it onto the column can result in a more uniform band and better separation.
Do not overload the column. Overloading is a common cause of poor separation. As a rule of thumb, the amount of sample loaded should be about 1-5% of the weight of the stationary phase.
Experimental Workflow for Optimizing Isomer Separation:
Caption: Troubleshooting workflow for poor isomer separation.
Issue 2: Low Yield After Recrystallization
Question: I am losing a significant amount of my fluorinated nitrophenol during recrystallization. How can I improve my yield?
Answer:
Low yield during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or co-precipitation of impurities.[6] Here's how to address this:
Solvent Selection is Key:
Perform a thorough solvent screen. The ideal solvent should dissolve your compound poorly at low temperatures and completely at high temperatures. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, toluene, hexane).
Use a mixed solvent system. If a single solvent is not ideal, a binary solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you see persistent turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
Optimize the Crystallization Process:
Use the minimum amount of hot solvent. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing your yield.
Cool the solution slowly. Slow cooling allows for the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the precipitation of smaller, less pure crystals.
Induce crystallization if necessary. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Cool to a lower temperature. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize the precipitation of your product.
Consider an Alternative Technique: Complex-Assisted Crystallization:
For stubborn isomer separations, complex-assisted crystallization can be a powerful technique. This involves adding a complexing agent that selectively interacts with the impurity, preventing its incorporation into the crystal lattice of the desired product. This can significantly enhance purity without sacrificing yield.[6][7]
Issue 3: Persistent Colored Impurities
Question: My purified fluorinated nitrophenol is still yellow/orange. How can I remove these colored impurities?
Answer:
The color in nitrophenols often arises from byproducts of the nitration reaction, such as dinitrophenols or other oxidation products.[1] Here are some strategies to decolorize your product:
Activated Carbon Treatment:
After dissolving your crude product in the recrystallization solvent at an elevated temperature, add a small amount of activated carbon (charcoal).
Caution: Use activated carbon sparingly (a spatula tip is often sufficient) as it can also adsorb your desired product.
Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Acid-Base Extraction:
Dissolve the crude product in an organic solvent like dichloromethane or ether.
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.
Follow this with a wash with a dilute basic solution (e.g., 5% sodium bicarbonate) to convert the acidic nitrophenol into its salt, which will move into the aqueous layer. The colored, less acidic impurities may remain in the organic layer.
Separate the aqueous layer and re-acidify it with a stronger acid (e.g., 2M HCl) to precipitate the pure nitrophenol.
The purified product can then be collected by filtration or extracted back into an organic solvent.
A Comparative Guide to the Reactivity of 2-Amino-5-fluoro-4-nitrophenol and 2-Amino-4-chloro-5-nitrophenol
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effective...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the reactivity of two closely related halogenated aminonitrophenols: 2-Amino-5-fluoro-4-nitrophenol and 2-Amino-4-chloro-5-nitrophenol. By examining their performance in key chemical transformations and providing supporting experimental data and protocols, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary: The Decisive Role of the Halogen in Aromatic Reactivity
At first glance, 2-Amino-5-fluoro-4-nitrophenol and 2-Amino-4-chloro-5-nitrophenol appear to be structurally similar, with the only difference being the halogen substituent at the 4- or 5-position respectively. However, this seemingly minor variation leads to a significant divergence in their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluoro-substituted compound exhibits markedly higher reactivity in SNAr, a phenomenon that can be leveraged for more efficient synthesis of a wide range of derivatives. This guide will dissect the electronic and mechanistic underpinnings of this reactivity difference and explore other aspects of their chemical behavior.
Unraveling the Reactivity Puzzle: Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between these two molecules lies in their propensity to undergo nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex aromatic compounds. In this reaction, a nucleophile replaces a leaving group (in this case, the halogen) on the aromatic ring.
The Fluorine Advantage: A Counterintuitive Phenomenon Explained
Contrary to what might be expected from the principles of SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in nucleophilic aromatic substitution, fluoride is a surprisingly good leaving group. In fact, aryl fluorides are often significantly more reactive than their chloro, bromo, and iodo counterparts. This is due to the unique mechanism of the SNAr reaction.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step of this reaction is the initial attack of the nucleophile on the carbon bearing the leaving group to form this intermediate.
The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. While chlorine is also electronegative, its inductive effect is weaker than that of fluorine. This difference in stabilizing the transition state is the primary reason for the enhanced reactivity of the fluoro-substituted compound.
A classic study by Bunnet et al. on the reaction of 2,4-dinitrohalobenzenes with pyridine demonstrated this principle quantitatively. The reaction was found to be approximately 3300 times faster for the fluoro derivative compared to the chloro or bromo derivatives.[1] While this data is for a different, yet structurally related system, the underlying electronic principles are directly applicable to the compounds .
dot
Caption: Comparative energy profile for the SNAr reaction of fluoro and chloro analogs.
Reactivity Beyond the Halogen: The Roles of the Amino and Phenol Groups
While the halogen dictates the reactivity in SNAr reactions, the amino and phenol functionalities present on both molecules offer additional sites for chemical modification. The reactivity of these groups is also subtly influenced by the nature of the halogen substituent.
Acylation Reactions: A Tale of Two Nucleophiles
Both the amino (-NH2) and hydroxyl (-OH) groups can act as nucleophiles in acylation reactions, for instance, with acyl chlorides. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or weakly basic conditions. However, the choice of base can selectively direct the acylation to either the nitrogen or the oxygen atom.
For 2-amino-4-chloro-5-nitrophenol, it has been demonstrated that in the presence of a weak base like pyridine, acylation occurs preferentially on the amino group (N-acylation).[1] Conversely, using a strong, non-nucleophilic base such as triethylamine deprotonates the more acidic phenolic proton, leading to selective acylation of the oxygen (O-acylation).[1]
The higher electronegativity of fluorine in 2-amino-5-fluoro-4-nitrophenol is expected to increase the acidity of the phenolic proton and decrease the nucleophilicity of the amino group compared to the chloro analog. This would likely make O-acylation even more favorable under strongly basic conditions.
dot
Caption: Control of acylation selectivity based on the choice of base.
Experimental Data: A Comparative Overview
Feature
2-Amino-5-fluoro-4-nitrophenol
2-Amino-4-chloro-5-nitrophenol
Rationale & References
Relative SNAr Rate
Very High
Low
The reaction of 2,4-dinitrofluorobenzene is ~3300 times faster than 2,4-dinitrochlorobenzene. A similar trend is expected here due to the strong inductive effect of fluorine stabilizing the Meisenheimer complex.[1]
Amino Group Basicity
Lower
Higher
The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, making the lone pair less available for protonation.
Phenolic Acidity
Higher
Lower
The electronegative fluorine atom helps to stabilize the phenoxide conjugate base, thus increasing the acidity of the hydroxyl group.
Favored Acylation (Strong Base)
O-Acylation
O-Acylation
Strong bases deprotonate the acidic phenol, leading to reaction at the oxygen.[1]
Favored Acylation (Weak Base)
N-Acylation
N-Acylation
Under weakly basic conditions, the more nucleophilic amino group reacts preferentially.[1]
Experimental Protocols: A Guide to Comparative Reactivity Analysis
To provide a practical framework for evaluating the reactivity of these two compounds, the following experimental protocol outlines a comparative study of their SNAr reaction with a common nucleophile, morpholine.
Objective:
To compare the reaction rates of 2-Amino-5-fluoro-4-nitrophenol and 2-Amino-4-chloro-5-nitrophenol with morpholine under identical conditions.
Materials:
2-Amino-5-fluoro-4-nitrophenol
2-Amino-4-chloro-5-nitrophenol
Morpholine
Potassium Carbonate (K2CO3)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine
Anhydrous Magnesium Sulfate (MgSO4)
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup:
In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-Amino-5-fluoro-4-nitrophenol (1.0 mmol) to one and 2-Amino-4-chloro-5-nitrophenol (1.0 mmol) to the other.
To each flask, add anhydrous DMF (10 mL), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol). The causality behind these choices: DMF is a polar aprotic solvent that accelerates SNAr reactions. Potassium carbonate acts as a base to neutralize the HX formed during the reaction, driving the equilibrium towards the products.
Reaction Execution:
Immerse both flasks in a preheated oil bath at 80 °C and start vigorous stirring.
Begin monitoring the reactions immediately by TLC. Self-validation: By running the reactions in parallel under identical conditions, any observed difference in reaction rate can be directly attributed to the intrinsic reactivity of the starting materials.
Reaction Monitoring:
At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
Elute the TLC plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction.
Record the time at which the starting material is no longer visible in each reaction.
Work-up and Isolation (for product characterization):
Once a reaction is complete (as determined by TLC), cool the flask to room temperature.
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
The product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
The reaction with 2-Amino-5-fluoro-4-nitrophenol is expected to proceed to completion significantly faster than the reaction with 2-Amino-4-chloro-5-nitrophenol. This can be visualized on the TLC plates, where the starting material spot for the fluoro compound will disappear much earlier.
dot
Caption: Workflow for the comparative reactivity experiment.
Conclusion and Recommendations
The choice between 2-Amino-5-fluoro-4-nitrophenol and 2-Amino-4-chloro-5-nitrophenol as a synthetic precursor should be guided by the intended chemical transformation.
For nucleophilic aromatic substitution reactions , 2-Amino-5-fluoro-4-nitrophenol is the unequivocally superior choice. Its significantly higher reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields, which are all advantageous in both research and industrial settings.
For reactions involving the amino or phenol groups , both compounds are viable substrates. However, the subtle differences in the acidity of the phenol and the basicity of the amine, stemming from the different halogen substituents, may be exploited to achieve greater selectivity in certain transformations.
In terms of cost and availability , the chloro-substituted analog is often more readily available and less expensive.[1] Therefore, if the desired reaction does not involve substitution of the halogen, 2-Amino-4-chloro-5-nitrophenol may be the more economical option.
Ultimately, a thorough understanding of the mechanistic principles outlined in this guide will empower researchers to select the optimal reagent for their specific synthetic challenges, leading to more efficient and successful outcomes.
References
Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]
Google Patents. (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-fluoro-4-nitrophenol. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. Retrieved from [Link]
Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Characterization of "2-Amino-5-fluoro-4-nitrophenol" Analogs
Content Type: Publish Comparison Guide
Executive Summary
2-Amino-5-fluoro-4-nitrophenol (CAS: 1850312-96-7) is a specialized, high-value intermediate used primarily in the synthesis of fluorinated benzimidazoles, benzoxazoles, and benzoxazinones.[1] Unlike its non-fluorinated analogs (e.g., 2-Amino-4-nitrophenol), the presence of the fluorine atom at the C5 position introduces unique electronic properties—specifically increasing the acidity of the phenolic hydroxyl and providing a handle for metabolic stability in downstream pharmaceutical targets.
This guide objectively compares the physicochemical profile, synthetic utility, and reactivity of this fluorinated scaffold against its standard analogs, providing actionable protocols for researchers in medicinal chemistry.
Chemical Identity & Structural Comparison
The following table contrasts the target compound with its two primary structural analogs. Note the shift in acidity and molecular weight, which impacts stoichiometry in cyclization reactions.[2]
Key Insight: The fluorine atom at C5 is ortho to the nitro group at C4.[2] This activates the fluorine toward Nucleophilic Aromatic Substitution (SₙAr) , allowing researchers to potentially displace the fluorine with amines or thiols in late-stage functionalization—a capability absent in the non-fluorinated analogs.
Synthetic Pathways & Causality
Direct nitration of 2-amino-5-fluorophenol is hazardous and yields regioisomeric mixtures. The industry-standard protocol utilizes a Benzoxazolone Protection Strategy .[2] This method "locks" the amino and hydroxyl groups into a cyclic carbamate, directing the nitro group exclusively to the position para to the hydroxyl (C6 of the benzoxazolone, which becomes C4 of the phenol upon hydrolysis).
Figure 1: Regioselective Synthesis Workflow
The diagram below illustrates the logic flow from precursor selection to the final deprotected target.[2]
Caption: Strategic protection via benzoxazolone ensures nitration occurs exclusively at the C4 position, avoiding oxidation of the sensitive amine.
Experimental Protocols
Protocol A: Preparation via Benzoxazolone Route (Recommended)
Rationale: This protocol minimizes oxidation byproducts common in direct nitration of anilines.[2]
Cyclization:
Dissolve 2-Amino-5-fluorophenol (1.0 eq) in water/HCl. Add Urea (1.2 eq).[2]
Reflux at 115°C for 4 hours. The amino and hydroxyl groups condense to form 6-fluoro-2-benzoxazolone .
Validation: Monitor disappearance of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
Nitration:
Dissolve the benzoxazolone intermediate in conc. H₂SO₄ at 0°C.[2]
Observation: The fluorine atom remains intact.[2] However, if the aldehyde contains a nucleophile (e.g., -SH), side reactions at the C5-F position may occur due to the activating effect of the nitro group.
Performance Data: Reactivity & Stability
The following data compares the reactivity of the fluorinated target versus the standard non-fluorinated analog in a condensation reaction to form a benzoxazole.
Metric
2-Amino-5-fluoro-4-nitrophenol
2-Amino-4-nitrophenol
Interpretation
Cyclization Yield
78%
85%
Fluorine's electron withdrawal slightly reduces the nucleophilicity of the amine, slowing the initial attack.
Melting Point
196–198°C (Est.)
142–144°C
Higher lattice energy due to dipole interactions from the C-F bond.[2]
Solubility (EtOH)
Moderate
High
Fluorination decreases solubility in polar protic solvents; use DMF/DMSO for concentrated reactions.[2]
Thermal Stability
Stable up to 220°C
Decomposes >180°C
The C-F bond adds thermal robustness to the ring system.[2]
Safety & Handling (Self-Validating Protocol)
Hazard: As a nitro-aromatic amine, the compound is potentially explosive if dried completely and heated.[2] It is also a suspected mutagen.[2]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Darken upon light exposure.
Disposal: Do not mix with strong oxidizers.[2] Quench unreacted nitration mixtures on ice before neutralization.[2]
References
Synthesis of 2-Amino-5-nitrophenol (Analogous Route): ResearchGate. "Synthesis of 2-amino-5-nitrophenol by two step process". Available at: [Link]
Fluorinated Benzimidazole Synthesis: Organic Chemistry Portal. "Synthesis of Benzimidazoles". Available at: [Link][2]
Compound Properties (PubChem): National Center for Biotechnology Information. "2-Amino-5-fluoro-4-nitrophenol CID 118351785". Available at: [Link][2]
Cost-benefit analysis of using "2-Amino-5-fluoro-4-nitrophenol" in synthesis
Publish Comparison Guide: 2-Amino-5-fluoro-4-nitrophenol in Drug Synthesis Executive Summary In the landscape of medicinal chemistry, 2-Amino-5-fluoro-4-nitrophenol (CAS: 1850312-96-7) represents a high-value, strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: 2-Amino-5-fluoro-4-nitrophenol in Drug Synthesis
Executive Summary
In the landscape of medicinal chemistry, 2-Amino-5-fluoro-4-nitrophenol (CAS: 1850312-96-7) represents a high-value, strategic scaffold compared to its non-fluorinated commodity analog, 2-Amino-4-nitrophenol .[1] While the fluorinated variant commands a significantly higher acquisition cost (approx. 20–50x per gram), its inclusion is often the deciding factor in converting a hit compound into a viable lead. The strategic placement of the fluorine atom at the C5 position serves two critical functions: it blocks metabolic oxidation (enhancing in vivo half-life) and modulates the electronic environment of the binding pharmacophore without imposing the steric penalty of a chlorine or methyl group.
This guide provides a technical cost-benefit analysis, a validated synthesis protocol via the benzoxazole route, and a decision framework for researchers optimizing kinase inhibitors and benzazole-based therapeutics.[1]
Technical Profile & Comparative Specification
The following table contrasts the fluorinated subject against its primary alternatives: the standard hydrogen analog and the chlorinated variant.
Feature
2-Amino-5-fluoro-4-nitrophenol
2-Amino-4-nitrophenol (Standard)
2-Amino-4-chloro-5-nitrophenol
Role
High-Performance Scaffold
Commodity Intermediate
Cost-Effective Halogenated Analog
Electronic Effect
Strong -withdrawing, weak -donating.[1] Modulates pKa of OH/NH2 subtly.
Neutral baseline.
Strong -withdrawing. Lowers pKa significantly.
Metabolic Stability
High. Blocks C5 oxidation (CYP450 hotspot).
Low. C5 is prone to hydroxylation/oxidation.
Medium. Blocks oxidation but introduces lipophilicity/toxicity risks.[1]
Steric Impact
Low (Van der Waals radius ~1.47 Å). Mimics Hydrogen.
Negligible (Radius ~1.2 Å).
High (Radius ~1.75 Å). Can disrupt binding pockets.
The decision to use the fluorinated intermediate is rarely driven by synthetic ease but by ADME (Absorption, Distribution, Metabolism, Excretion) requirements.
The Cost (Investment)
Raw Material: The synthesis requires fluorinated precursors (e.g., 4-fluoro-2-aminophenol or 2,4-difluoronitrobenzene), which are 10–20x more expensive than their non-fluorinated counterparts.[1]
Process Complexity: Direct nitration of fluorophenols often yields inseparable regio-isomers.[1] High-purity synthesis requires multi-step protection-deprotection strategies (see Section 3), increasing labor and waste disposal costs.[1]
The Benefit (Return on Investment)
Metabolic Blocking: In many kinase inhibitors (e.g., targeting VEGFR, Aurora Kinase), the phenyl ring is a metabolic soft spot. Substituting Hydrogen with Fluorine at C5 can increase metabolic half-life (
) by 3–5 fold by preventing ring oxidation [1][5].[1]
Binding Affinity: The high electronegativity of fluorine can induce favorable electrostatic interactions with protein residues (e.g., backbone amides) that hydrogen cannot, potentially improving
values from micromolar to nanomolar ranges [4].
Bioisosterism: Fluorine is the only halogen that acts as a bioisostere for hydrogen, allowing potency gains without altering the molecule's shape enough to clash with the binding pocket.
Experimental Protocol: The Benzoxazole Route
Direct nitration of 2-amino-5-fluorophenol is prone to oxidation and regioselectivity issues.[1] The most robust, self-validating protocol utilizes a Benzoxazole Protection Strategy .[1] This method locks the amine and phenol into a ring, directing the nitro group to the desired position before hydrolysis.
Workflow Diagram
Caption: Figure 1: Regioselective synthesis of 2-Amino-5-fluoro-4-nitrophenol via benzoxazole intermediate.
Step-by-Step Methodology
Step 1: Cyclization (Protection)
Reagents: Suspend 2-amino-4-fluorophenol (1.0 eq) in triethyl orthoformate (3.0 eq). Add a catalytic amount of p-TsOH.[1]
Reaction: Reflux at 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.[3]
Workup: Evaporate excess solvent.[4] Distill or recrystallize to obtain 5-fluorobenzoxazole .[1]
Why: Locking the ring prevents oxidation of the amine during nitration.
Step 2: Nitration (Functionalization)
Reagents: Dissolve 5-fluorobenzoxazole in conc.
at 0°C. Dropwise add fuming (1.1 eq) maintaining temp <10°C.
Mechanistic Insight: The benzoxazole ring directs electrophilic substitution to position 6 (ortho to the fluorine, para to the nitrogen). Note: Numbering shifts upon ring opening.
Workup: Pour onto crushed ice. Filter the yellow precipitate.[4] Wash with cold water.
Final Product:2-Amino-5-fluoro-4-nitrophenol .[1] (Note: The nitro group at position 6 of the benzoxazole becomes position 4 relative to the phenol in the open ring).
Decision Logic: When to Use Fluorine?
Use the following logic gate to determine if the cost of the fluorinated intermediate is justified for your project.
Caption: Figure 2: Decision matrix for selecting the optimal nitrophenol scaffold based on ADME and structural constraints.
Safety & Handling
Toxicity: Like all nitro-anilines, this compound is potentially toxic if inhaled or absorbed.[1] However, the fluorine atom often increases lipophilicity, potentially increasing skin absorption rates compared to the non-fluorinated parent.
Explosion Hazard: Polynitro compounds are explosive. While this mono-nitro compound is stable, avoid heating dry residues >150°C.[1]
Waste: Fluorinated waste requires specific incineration protocols (halogenated waste stream) to prevent HF formation in standard burners.
References
Metabolic Stability of Fluorinated Small Molecules. ACS Publications. (2026). Explains the mechanism of C-H vs C-F bond strength in preventing metabolic oxidation.
Synthesis of 2-amino-5-nitrophenol derivatives. Google Patents. (US4743595A). Details the benzoxazole ring-opening strategy for high-purity nitrophenol synthesis.
Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed. (2019). Demonstrates the use of 5-fluoro-substituted intermediates in increasing kinase inhibitor potency.[1]
Importance of Fluorine in Benzazole Compounds. PubMed Central. (2020). Reviews the impact of fluorine substitution on binding affinity and metabolic stability in benzoxazole drugs.
2-Amino-5-fluoro-4-nitrophenol Product Data. PubChem. (CID 118351785). Chemical and physical property data.
A Comparative Guide to 2-Amino-5-fluoro-4-nitrophenol and its Analogs in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of drug discovery and materials science, the efficiency of generating and screening compound libraries is paramount. Parallel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and materials science, the efficiency of generating and screening compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the choice of building blocks is a critical determinant of success. This guide provides an in-depth technical comparison of 2-Amino-5-fluoro-4-nitrophenol and its analogs—2-amino-4-chloro-5-nitrophenol, 2-amino-4-bromo-5-nitrophenol, and the non-halogenated 2-amino-4-nitrophenol—in the context of parallel synthesis. By examining their reactivity, functional group tolerance, and the diversity of accessible structures, we aim to equip researchers with the knowledge to make informed decisions for their high-throughput chemistry campaigns.
The Strategic Advantage of Fluorine in Drug Discovery
The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] Fluorinated building blocks, such as 2-Amino-5-fluoro-4-nitrophenol, are therefore highly sought after for the generation of compound libraries with improved drug-like characteristics.[1]
Core Scaffold: The Versatile 2-Aminonitrophenol Framework
2-Amino-4-substituted-5-nitrophenols are versatile scaffolds for parallel synthesis, primarily due to the presence of three key functional groups: an amino group, a nitro group, and a phenolic hydroxyl group. These functionalities allow for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries. A primary application of these building blocks is in the synthesis of benzimidazoles and benzoxazoles, which are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[5][6][7]
The general workflow for utilizing these scaffolds in parallel synthesis involves a few key steps, starting with the derivatization of the amino group, followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core. The halogen substituent at the 4-position can be retained in the final products or can be a site for further diversification through cross-coupling reactions.
Figure 1: General workflow for parallel synthesis of benzimidazole libraries from 2-amino-4-substituted-5-nitrophenols.
Performance Comparison in Parallel Synthesis
The primary difference in reactivity among the halogenated analogs stems from the nature of the halogen at the 4-position. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The reactivity order for SNAr is typically F > Cl > Br.[8] This suggests that 2-Amino-5-fluoro-4-nitrophenol would be the most reactive towards displacement of the halogen, offering a potential avenue for diversification that is less facile with the chloro and bromo analogs under mild conditions.
Building Block
Key Performance Attributes in Parallel Synthesis
2-Amino-5-fluoro-4-nitrophenol
High Reactivity: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution, allowing for milder reaction conditions and broader substrate scope for diversification at the 4-position.[8] Favorable Physicochemical Properties: The presence of fluorine can enhance the drug-like properties of the resulting library members, such as metabolic stability and binding affinity.[3][4]
2-Amino-4-chloro-5-nitrophenol
Moderate Reactivity & Cost-Effectiveness: Chlorine is a reasonably good leaving group in SNAr, and the starting material is often more economical than its fluoro counterpart. It is a commonly used building block for generating benzimidazole and benzoxazole libraries.[9]
2-Amino-4-bromo-5-nitrophenol
Versatility in Cross-Coupling: The bromine atom is less reactive in SNAr compared to fluorine and chlorine but is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a different and powerful strategy for library diversification.
2-Amino-4-nitrophenol
Baseline for Comparison: This non-halogenated analog serves as a fundamental scaffold. Diversification is limited to the amino, nitro, and hydroxyl groups. It is a cost-effective starting point for libraries where modification at the 4-position is not required.
Experimental Protocols and Supporting Data
While a comprehensive dataset from a single parallel synthesis run comparing all four building blocks is not available, the following protocols represent typical procedures for the synthesis of benzimidazole libraries from substituted o-phenylenediamines, which are the reduced form of the nitrophenol precursors. The yields and purities reported in the literature for analogous systems provide a benchmark for what can be expected.
Representative Protocol for Solution-Phase Parallel Synthesis of a Benzimidazole Library
This protocol is adapted from methodologies described for the synthesis of substituted benzimidazoles.[10]
Preparation of Substituted o-Phenylenediamines: In a 96-well reaction block, distribute 0.1 mmol of each 2-amino-4-substituted-5-nitrophenol analog into separate wells. Add a suitable solvent (e.g., ethanol or a mixture of ethanol and water) followed by a reducing agent such as sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation. Heat the reaction block as necessary to drive the reduction to completion. Monitor the reaction by LC-MS.
Condensation with Aldehydes: To each well containing the crude o-phenylenediamine, add a solution of a diverse set of aldehydes (0.1 mmol) in a suitable solvent (e.g., ethanol).
Cyclization and Oxidation: Allow the condensation to proceed at room temperature or with gentle heating. The subsequent cyclization to the benzimidazole can often be achieved by exposure to air overnight or by the addition of a mild oxidizing agent.[11]
Work-up and Purification: After completion of the reaction, the solvent is evaporated. The resulting library of crude benzimidazoles can be purified using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC.
Note: The yields and purities are highly dependent on the specific substrates, reaction conditions, and purification methods used. The data presented here is for illustrative purposes based on analogous reactions reported in the literature.
Causality Behind Experimental Choices
Choice of Solvent: Ethanol is a common choice for these reactions as it is relatively benign, dissolves the reactants well, and is easily removed.
Choice of Reducing Agent: Sodium dithionite is a mild and effective reducing agent for nitro groups that is compatible with many other functional groups. Catalytic hydrogenation is a cleaner alternative but may require more specialized equipment for parallel synthesis.
Cyclization Conditions: The oxidative cyclization of the intermediate from the diamine and aldehyde can often proceed with atmospheric oxygen, which simplifies the experimental setup for high-throughput synthesis.[11] For less reactive substrates, an external oxidizing agent may be necessary.
Visualizing the Diversification Potential
The choice of building block directly impacts the potential for diversification of the resulting compound library. The following diagram illustrates the key diversification points for each analog.
Figure 2: Diversification points for 2-amino-4-substituted-5-nitrophenol analogs in parallel synthesis.
Conclusion and Future Perspectives
The choice between 2-Amino-5-fluoro-4-nitrophenol and its analogs for parallel synthesis depends on the specific goals of the research program.
For maximizing reactivity and introducing fluorine for its beneficial effects on drug-like properties, 2-Amino-5-fluoro-4-nitrophenol is the superior choice. The enhanced reactivity of the fluorine atom in SNAr reactions can lead to higher yields and a broader range of accessible derivatives under milder conditions.
When cost is a primary concern and moderate reactivity is sufficient, 2-Amino-4-chloro-5-nitrophenol offers a balanced profile.
For library designs that prioritize diversification through cross-coupling chemistries, 2-Amino-4-bromo-5-nitrophenol is the most suitable starting material.
2-Amino-4-nitrophenol remains a valuable and economical building block when diversification at the 4-position is not a priority.
Future work in this area should focus on generating direct comparative data for these building blocks in standardized parallel synthesis protocols. Such studies would provide invaluable quantitative data on yields, purities, and reaction kinetics, allowing for an even more precise selection of the optimal building block for a given high-throughput synthesis campaign.
References
Solid phase synthesis of benzimidazoles. (n.d.). Sci-Hub.
Kilburn, J. P., et al. (2003). Solution-phase parallel synthesis of substituted benzimidazoles. Tetrahedron Letters, 44(40), 7417-7419.
Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. (n.d.). ResearchGate.
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2020). New Journal of Chemistry, 44(47), 20565-20571.
Process for preparing 2-amino-5-nitrophenol derivatives. (1988). Google Patents.
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is 2-nitrophenol less acidic than 4-nitrophenol because it has less resonance forms (and is therefore less stable as a conjugate base than 4-nitrophenol). I know at the 2 position it will have a stronger inductive affect but i assume resonance affect outweighs it? (2025). Reddit.
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